

# Spectroscopic Profile of 5-Formylnicotinonitrile: A Technical Guide

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## Compound of Interest

Compound Name: **5-Formylnicotinonitrile**

Cat. No.: **B112920**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Formylnicotinonitrile**, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The structural characterization of **5-Formylnicotinonitrile** is supported by a combination of spectroscopic techniques. The key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses are summarized in the tables below for easy reference and comparison.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data of 5-Formylnicotinonitrile**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.21	s	-	H-7 (Aldehyde)
9.35	d	1.8	H-2
9.15	d	2.1	H-6
8.70	t	2.0	H-4

Solvent: DMSO-d<sub>6</sub>

**Table 2: <sup>13</sup>C NMR Spectroscopic Data of 5-Formylnicotinonitrile**

Chemical Shift ( $\delta$ ) ppm	Assignment
189.9	C-7 (Aldehyde Carbonyl)
156.4	C-2
154.3	C-6
133.9	C-4
131.2	C-5
116.0	C-3 (Nitrile Carbonyl)
110.1	C-8 (Cyano Carbon)

Solvent: DMSO-d<sub>6</sub>

**Table 3: Infrared (IR) Spectroscopic Data of 5-Formylnicotinonitrile**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
2230	C≡N (Nitrile) stretch
1705	C=O (Aldehyde) stretch
1600, 1570, 1480	C=C and C=N (Pyridine ring) stretches
2850, 2750	C-H (Aldehyde) stretch

**Table 4: Mass Spectrometry (MS) Data of 5-Formylnicotinonitrile**

m/z	Interpretation
132	$[M]^+$ (Molecular Ion)
131	$[M-H]^+$
104	$[M-CO]^+$
77	$[C_5H_3N]^+$

## Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance III 500 MHz spectrometer equipped with a 5 mm BBFO probe was used for both  $^1H$  and  $^{13}C$  NMR analysis.

Sample Preparation: Approximately 10-15 mg of **5-Formylnicotinonitrile** was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution was filtered into a standard 5 mm NMR tube.

### $^1H$ NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm
- Acquisition Time: 4.096 s

### $^{13}C$ NMR Acquisition:

- Pulse Program: zgpg30

- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Acquisition Time: 1.363 s

**Data Processing:** The raw data was processed using Bruker TopSpin software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C.

## Infrared (IR) Spectroscopy

**Instrumentation:** A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.

**Sample Preparation:** A small amount of solid **5-Formylnicotinonitrile** was placed directly onto the diamond crystal of the UATR accessory.

**Data Acquisition:**

- Spectral Range: 4000-400 cm<sup>-1</sup>
- Resolution: 4 cm<sup>-1</sup>
- Number of Scans: 16
- Data Format: Transmittance

**Data Processing:** The spectrum was acquired and processed using the Spectrum 10 software. Background correction was performed using a scan of the clean, empty ATR crystal.

## Mass Spectrometry (MS)

**Instrumentation:** A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source was used. The MS was coupled to a Trace 1300 gas chromatograph.

Sample Introduction: A dilute solution of **5-Formylnicotinonitrile** in methanol was injected into the GC-MS system.

- Injection Volume: 1  $\mu$ L
- Inlet Temperature: 250 °C
- Carrier Gas: Helium
- Column: TG-5MS (30 m x 0.25 mm x 0.25  $\mu$ m)

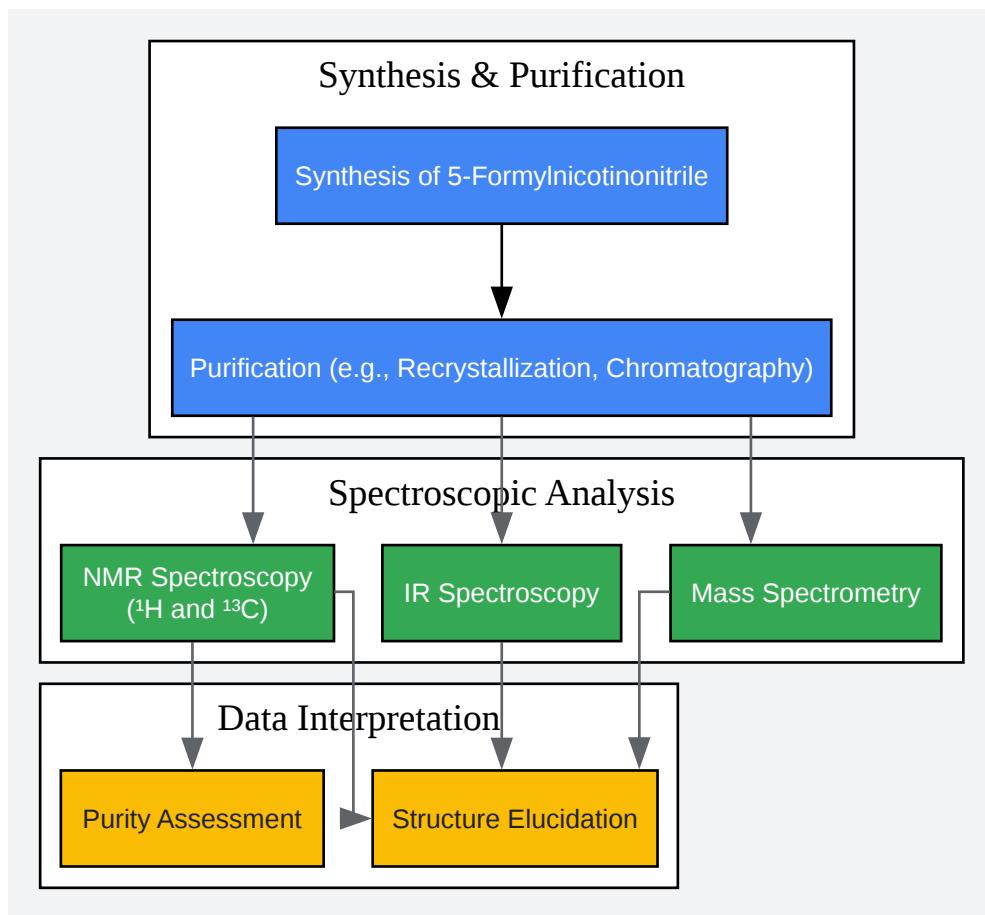
MS Acquisition:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Scan Range: m/z 50-500

Data Processing: Data was acquired and analyzed using the Chromeleon software suite. The mass spectrum was background-subtracted.

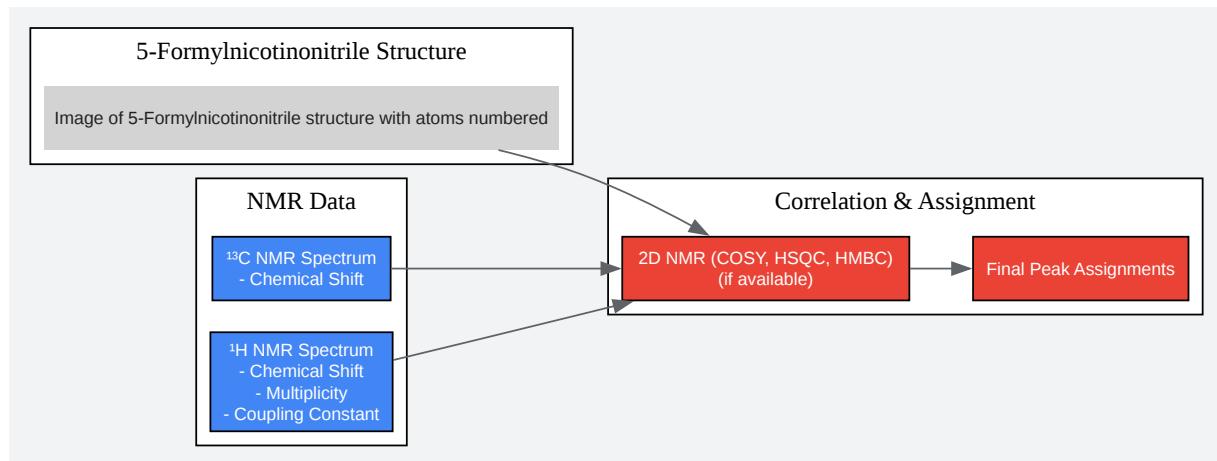
## Visualizations

The following diagrams illustrate key logical relationships and workflows relevant to the spectroscopic analysis of **5-Formylnicotinonitrile**.



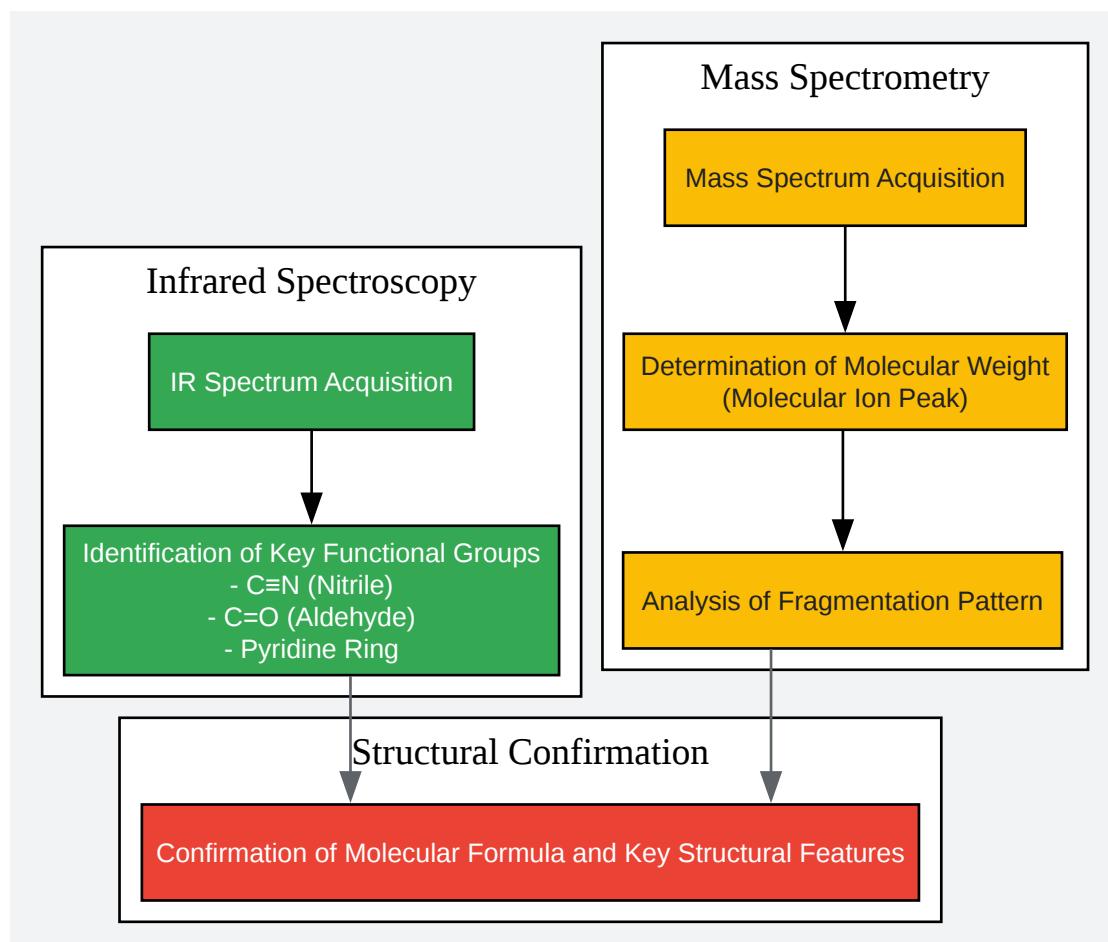
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Caption: Workflow for the synthesis and spectroscopic characterization of **5-Formylnicotinonitrile**.



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Caption: Logical relationship for NMR signal assignment of **5-Formylnicotinonitrile**.

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Caption: Interpretation workflow for IR and MS data of **5-Formylnicotinonitrile**.

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